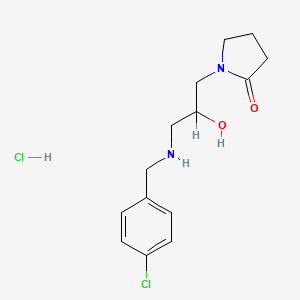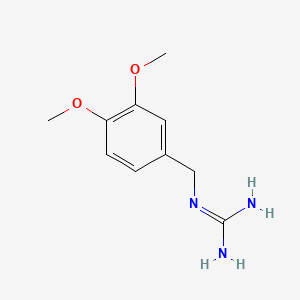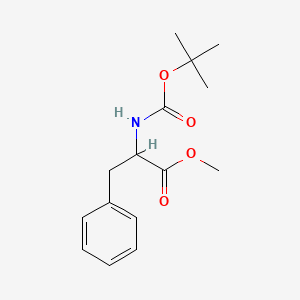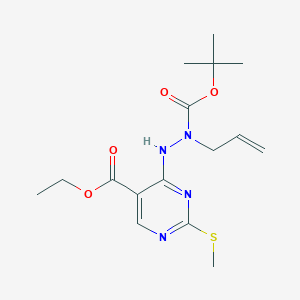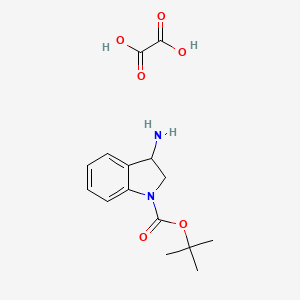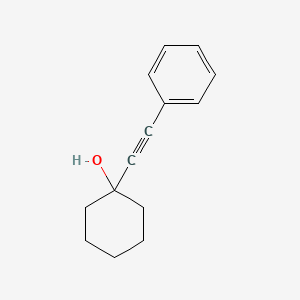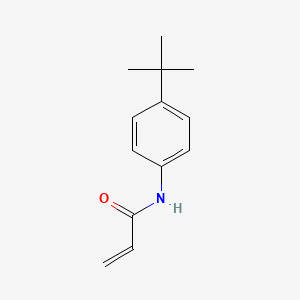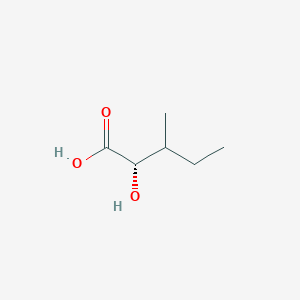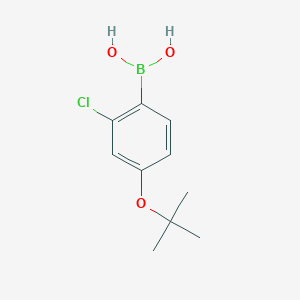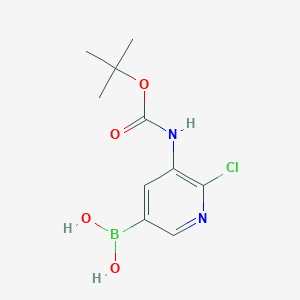
3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester
Vue d'ensemble
Description
“3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096341-81-8 and Linear Formula: C16H25BClNO2 .
Molecular Structure Analysis
The IUPAC name for this compound is N-[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1-propanamine . The InChI Code is 1S/C16H25BClNO2/c1-6-10-19-11-12-13(8-7-9-14(12)18)17-20-15(2,3)16(4,5)21-17/h7-9,19H,6,10-11H2,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in catalytic protodeboronation, a process that involves a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 309.64 .Applications De Recherche Scientifique
Solubility and Stability
- Solubility in Organic Solvents: Phenylboronic acid pinacol ester, a related compound, shows good solubility in various organic solvents, including chloroform and ether, which is crucial for its applications in organic synthesis and pharmaceutical research (Leszczyński, Hofman, & Sporzyński, 2020).
- Susceptibility to Hydrolysis: Phenylboronic pinacol esters, similar in structure to 3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester, are sensitive to hydrolysis, especially at physiological pH, impacting their stability in biological and chemical environments (Achilli et al., 2013).
Synthetic Applications
- Use in Organic Synthesis: Phenylboronic acids and their esters, like the one , are used in Suzuki-Miyaura cross-coupling, a pivotal reaction in synthetic chemistry, to create various organic compounds (Wang et al., 2016).
- Solid-State Chemistry: These compounds can undergo solid-state reactions without the need for catalysts or auxiliaries, making them useful in environmentally friendly and waste-free synthetic processes (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Photophysical Properties
- Phosphorescence Properties: Arylboronic esters exhibit unique phosphorescence properties in the solid state at room temperature, a discovery that could influence the understanding of phosphorescent organic molecules (Shoji et al., 2017).
Polymer Science
- Development of Responsive Polymers: These compounds are integral in the synthesis of polymers that are responsive to external stimuli like hydrogen peroxide, making them potential candidates for drug delivery systems (Cui et al., 2017).
Sensing and Detection
- Fluorescent Sensors: Boronic acid esters are used in developing highly sensitive fluorescent sensors for detecting trace amounts of water, showcasing their potential in environmental monitoring and quality control applications (Miho et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound is likely to interact with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been reported in the literature . This process involves the removal of the boron moiety from the compound, which can then interact with other molecules in the system.
Biochemical Pathways
The suzuki–miyaura reaction, a common application of boronic acids and their esters, involves the formation of carbon-carbon bonds . This reaction is a key step in many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.
Pharmacokinetics
It’s important to note that the hydrolysis of phenylboronic pinacol esters is known to be influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound in biological systems.
Result of Action
Given its potential use in the suzuki–miyaura reaction, it may play a role in the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a reaction that this compound likely undergoes, is known to be strongly influenced by pH . Therefore, changes in environmental pH could potentially impact the compound’s stability and efficacy.
Propriétés
IUPAC Name |
N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BClNO2/c1-6-10-19-11-12-13(8-7-9-14(12)18)17-20-15(2,3)16(4,5)21-17/h7-9,19H,6,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCXIXCEJAWAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126170 | |
| Record name | Benzenemethanamine, 2-chloro-N-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-81-8 | |
| Record name | Benzenemethanamine, 2-chloro-N-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2-chloro-N-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


